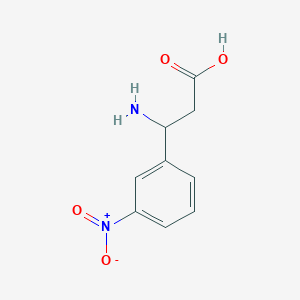

2-(Allylcarbamoyl)cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid often involves complex organic reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar core structure, is achieved through reactions characterized by specific reagents and conditions, demonstrating the nuanced approach needed to create such compounds (Özer et al., 2009). Similarly, the formation of N-allyl-carbamates via ring-opening reactions of 1-ethoxycarbonylaziridines in cyclohexane indicates the intricate mechanisms involved in synthesizing carbamoyl derivatives (Takeuchi & Koyama, 1981).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, reveals the cyclohexane ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding. This insight into the molecular conformation provides clues to the structural aspects of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid and its derivatives (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to 2-(Allylcarbamoyl)cyclohexanecarboxylic acid can be complex. For example, the Lewis acid-catalyzed three-component condensation reactions leading to the synthesis of N-homoallylcarbamates from aldehydes, N-silylcarbamates, and allylsilane highlight the multifaceted chemical reactions these compounds can undergo (Niimi et al., 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The formation of N-(2-acetoxylalkyl)carbamates through the acetolysis of 1-ethoxycarbonylaziridines in cyclohexane follows an A-2 mechanism. This indicates a potential application in the synthesis of carbamate compounds, which can be derived from 2-(allylcarbamoyl)cyclohexanecarboxylic acid (Takeuchi & Koyama, 1981).

Biological and Environmental Interactions

- Acinetobacter anitratum, a bacterium isolated from garden soil, shows the capability of metabolizing cyclohexanecarboxylic acid. This suggests a role for similar compounds in bioremediation or biological processes (Rho & Evans, 1975).

Material Science and Coordination Chemistry

- Cyclohexanecarboxylic acids, including variants like 2-(allylcarbamoyl)cyclohexanecarboxylic acid, are studied for their coordination chemistry and potential applications in material science, particularly as magnetic materials (Lin & Tong, 2011).

Applications in Polymer Engineering

- The compound can potentially be involved in polymerization processes, as seen in the study of 2-allyl-1-methylenecyclohexane, indicating its relevance in the development of new polymeric materials (Butler & Miles, 1966).

Environmental Safety and Exposure

- Studies on cyclohexane dicarboxylic acid derivatives like DINCH, which are structurally related, provide insights into environmental exposure and safety aspects of such compounds (Silva et al., 2013).

Propriétés

IUPAC Name |

2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRAUCUDDYGPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325679 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

CAS RN |

717892-81-4 |

Source

|

| Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)